molecular formula C19H30N4O6 B123416 H-Tyr-lys-thr-OH CAS No. 155943-09-2

H-Tyr-lys-thr-OH

Cat. No. B123416
M. Wt: 410.5 g/mol
InChI Key: SINRIKQYQJRGDQ-MEYUZBJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The tripeptide H-Tyr-Lys-Thr-OH is composed of three amino acids: tyrosine (Tyr), lysine (Lys), and threonine (Thr). Tyrosine is an aromatic amino acid known for its ability to participate in hydrogen bonding due to its hydroxyl group. Lysine is a basic amino acid with a protonated ε-amino group that can act as a hydrogen bond donor and acceptor. Threonine is an aliphatic amino acid with a hydroxyl group that can also engage in hydrogen bonding .

Synthesis Analysis

The synthesis of peptides containing tyrosine is significant in the study of protein structure and function. For instance, the synthesis of a decapeptide containing tyrosine is described, which is a part of corticotropin and α-melanotropin molecules. The synthesis involves the use of protecting groups such as BOC (tert-butyloxycarbonyl) and t-butyl esters, which are removed by mild acid catalysis. This method is noted for its high yield and prevention of racemization during peptide bond formation .

Molecular Structure Analysis

The molecular structure of peptides containing tyrosine has been studied using X-ray diffraction. For example, the structure of the dipeptide l-Tyr-l-Lys has been determined, revealing a zwitterionic form with a protonated ε-amino group of lysine and a negatively charged terminal carboxylate group. The dipeptide backbone is folded, and the side chains adopt stable conformations. Intermolecular hydrogen bonding stabilizes the crystal structure, and no stacking of the tyrosine aromatic ring is observed .

Chemical Reactions Analysis

The reactivity of tyrosine in peptides is often associated with its ability to form hydrogen bonds. Ab initio calculations have compared the hydrogen bonding abilities of aromatic amino acids, including tyrosine. Tyrosine forms strong conventional hydrogen bonds (OH..O and OH..N), which are crucial for protein structure. The strength of these hydrogen bonds contributes significantly to the conformational stability of proteins, as demonstrated by the study of tyrosine to phenylalanine mutants in human lysozyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides containing tyrosine are influenced by the presence of the hydroxyl group, which can engage in hydrogen bonding. The stability of proteins and peptides is often attributed to these hydrogen bonds. For instance, the conformational stability of human lysozyme is affected by the presence of tyrosine residues, where the hydrogen bonds they form contribute to the protein's stability. The strength of these bonds has been quantified in calorimetric and X-ray analyses, highlighting the importance of tyrosine's hydroxyl group in protein structure .

Scientific Research Applications

Proton Transfer and Polarizability in Proteins

The interaction of tyrosine with lysine in proteins forms hydrogen bonds that contribute to proton transfer and polarizability. Such hydrogen bonds are crucial in systems like bacteriorhodopsin for proton transport through hydrophobic regions of biological membranes (Kristof & Zundel, 1980).

Binding to Non-opioid Receptors

Synthetic peptides, including fragments of H-Tyr-Lys-Thr-OH, can bind to non-opioid receptors on T lymphocytes. These peptides show an ability to inhibit specific binding of β-endorphin to T lymphocytes, indicating a significant biological interaction (Navolotskaya et al., 2001).

Somatostatin (SRIF) Agonists

Peptides including the sequence H-Tyr-Lys-Thr-OH serve as potent somatostatin (SRIF) agonists. Such peptides have shown high affinity and selectivity for human somatostatin receptors, indicating potential for therapeutic applications (Érchegyi et al., 2003).

Hydrogen Exchange in Proteins

Studies on hydrogen exchange rates in proteins involving tyrosine hydroxyl groups have provided insights into the identification of slowly exchanging polar side-chain protons. This information aids in refining protein structure, enhancing our understanding of protein dynamics and interactions (Takeda et al., 2011).

Transdermal Peptide Delivery

The charge and molecular weight of peptides, including those with tyrosine and lysine residues, impact their transdermal delivery by iontophoresis. Understanding these factors is crucial for the development of effective transdermal drug delivery systems (Abla et al., 2005).

properties

IUPAC Name

(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6/c1-11(24)16(19(28)29)23-18(27)15(4-2-3-9-20)22-17(26)14(21)10-12-5-7-13(25)8-6-12/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29)/t11-,14+,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINRIKQYQJRGDQ-MEYUZBJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tyr-lys-thr-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Bicak, Y Budama-Kilinc, S Kecel-Gunduz… - Journal of Molecular …, 2021 - Elsevier
Tyrosyllysylthreonine (YKT) tripeptide has antibacterial, antiviral, anticancer and antioxidant properties based on the properties of the amino acids Tyrosine, Lysine and Threonine in its …
Number of citations: 6 www.sciencedirect.com

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